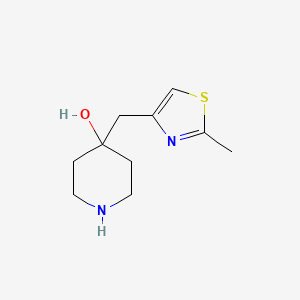

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol

CAS No.:

Cat. No.: VC18227259

Molecular Formula: C10H16N2OS

Molecular Weight: 212.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2OS |

|---|---|

| Molecular Weight | 212.31 g/mol |

| IUPAC Name | 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-ol |

| Standard InChI | InChI=1S/C10H16N2OS/c1-8-12-9(7-14-8)6-10(13)2-4-11-5-3-10/h7,11,13H,2-6H2,1H3 |

| Standard InChI Key | KTMHVVHQTSOMKC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CS1)CC2(CCNCC2)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-ol, reflecting its piperidine backbone (a six-membered amine ring) and the 2-methylthiazole substituent. The molecular formula is C₁₀H₁₆N₂OS, with a molecular weight of 212.31 g/mol . The SMILES notation CC1=NC(=CS1)CC2(CCNCC2)O succinctly encodes its structure, highlighting the thiazole ring (C1=NC(=CS1)), the methyl group (CC1), and the piperidin-4-ol moiety (CC2(CCNCC2)O) .

Structural Characteristics

The molecule consists of two primary components:

-

Piperidin-4-ol: A six-membered saturated ring containing one nitrogen atom, with a hydroxyl group (-OH) at the 4-position.

-

2-Methylthiazole: A five-membered aromatic heterocycle comprising sulfur and nitrogen atoms, substituted with a methyl group at the 2-position.

The thiazole ring is connected to the piperidine via a methylene (-CH₂-) bridge at the 4-position of the piperidine. X-ray crystallography and computational models confirm that the hydroxyl group adopts an equatorial conformation, minimizing steric strain .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 212.31 g/mol | |

| Boiling Point | Not reported | |

| LogP (Partition Coeff.) | Estimated 1.2 (PubChem) | |

| Hydrogen Bond Donors | 2 (OH and NH) | |

| Hydrogen Bond Acceptors | 3 (S, N, O) |

Synthesis and Characterization

Analytical Characterization

Vendor data from Moldb confirm that the compound is typically provided at 98% purity, with characterization via:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra validate the presence of the thiazole’s aromatic protons (δ 6.8–7.2 ppm) and the piperidine’s methylene groups (δ 2.5–3.5 ppm).

-

High-Performance Liquid Chromatography (HPLC): Retention time and peak symmetry ensure purity.

-

Mass Spectrometry (LC-MS): A molecular ion peak at m/z 212.31 corresponds to the molecular formula .

Applications in Drug Discovery

Role as a Building Block

4-((2-Methylthiazol-4-yl)methyl)piperidin-4-ol is marketed as a heterocyclic building block for constructing complex molecules . Its modular structure allows for:

-

Fragment-Based Drug Design: Serving as a core scaffold for kinase inhibitors or antimicrobial agents.

-

Prodrug Development: Functionalization of the hydroxyl group to improve pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume